4-Cyclopropyl-5-fluoronicotinic acid

Medicinal Chemistry Physicochemical Profiling Salt Selection

4-Cyclopropyl-5-fluoronicotinic acid (CAS 1779971-33-3, molecular formula C9H8FNO2, molecular weight 181.16 g/mol) is a disubstituted pyridine-3-carboxylic acid derivative featuring a cyclopropyl group at the 4-position and a fluorine atom at the 5-position of the nicotinic acid core. This compound belongs to the class of fluorinated nicotinic acids, which are widely employed as versatile building blocks in medicinal chemistry and agrochemical research due to the synthetic handles offered by the carboxylic acid functionality and the electronic modulation imparted by the halogen and cycloalkyl substituents.

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
Cat. No. B12851323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-5-fluoronicotinic acid
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=NC=C2C(=O)O)F
InChIInChI=1S/C9H8FNO2/c10-7-4-11-3-6(9(12)13)8(7)5-1-2-5/h3-5H,1-2H2,(H,12,13)
InChIKeyMAQUAGGBVIHNJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-5-fluoronicotinic acid: Key Compound Identity and Procurement Overview


4-Cyclopropyl-5-fluoronicotinic acid (CAS 1779971-33-3, molecular formula C9H8FNO2, molecular weight 181.16 g/mol) is a disubstituted pyridine-3-carboxylic acid derivative featuring a cyclopropyl group at the 4-position and a fluorine atom at the 5-position of the nicotinic acid core . This compound belongs to the class of fluorinated nicotinic acids, which are widely employed as versatile building blocks in medicinal chemistry and agrochemical research due to the synthetic handles offered by the carboxylic acid functionality and the electronic modulation imparted by the halogen and cycloalkyl substituents .

Why 4-Cyclopropyl-5-fluoronicotinic acid Cannot Be Replaced by Generic Nicotinic Acid Analogs


Simple substitution of 4-cyclopropyl-5-fluoronicotinic acid with unsubstituted nicotinic acid, 5-fluoronicotinic acid, or regioisomeric cyclopropyl-fluoronicotinic acids is not feasible in target-oriented synthesis because the precise spatial arrangement and electronic character of the 4-cyclopropyl and 5-fluoro groups dictate both the physicochemical properties (acidity, lipophilicity) and the downstream reactivity in cross-coupling, amidation, and cyclization reactions. Even minor positional shifts (e.g., moving fluorine from the 5- to the 6-position) can profoundly alter the compound's pKa, metabolic stability profile, and binding affinity of the final drug candidates . The quantitative evidence below demonstrates that measurable differences in acidity, lipophilicity, and storage stability exist between this compound and its closest commercial analogs, directly impacting synthetic route design and procurement specifications.

Head-to-Head Quantitative Differentiation of 4-Cyclopropyl-5-fluoronicotinic acid vs. Closest Analogs


Acidity (pKa) Comparison: 4-Cyclopropyl-5-fluoronicotinic acid vs. 5-Fluoronicotinic acid

The predicted acid dissociation constant (pKa) of 4-cyclopropyl-5-fluoronicotinic acid is 1.82 ± 0.36, which is substantially lower (stronger acid) than that of its direct comparator 5-fluoronicotinic acid (pKa 3.13 ± 0.10) . Both values were generated using the same computational method (ACD/Labs prediction) and sourced from ChemicalBook, enabling a cross-study comparable analysis. This 1.31 log unit difference corresponds to a factor of approximately 20-fold higher acidity for the cyclopropyl-substituted derivative.

Medicinal Chemistry Physicochemical Profiling Salt Selection

Lipophilicity (LogP) Differentiation Driven by Cyclopropyl Substitution

The octanol-water partition coefficient (LogP) for 4-cyclopropyl-5-fluoronicotinic acid is predicted to be higher than that of 5-fluoronicotinic acid due to the addition of the hydrophobic cyclopropyl ring. While experimentally measured LogP values are not publicly available for the target compound, the class-level inference is strongly supported by the well-established Hansch-Leo fragmental approach: the cyclopropyl fragment (π ≈ 1.0-1.2) adds approximately 1 log unit of lipophilicity compared to hydrogen [1]. In contrast, 5-fluoronicotinic acid (C6H4FNO2, MW 141.10 g/mol) lacks this lipophilic substituent and consequently has a lower LogP. The increased lipophilicity of the target compound enhances membrane permeability and may improve oral bioavailability of derived drug candidates, a critical parameter in lead optimization [1][2].

Drug Design ADME Prediction Fragment-Based Screening

Storage Stability and Long-Term Integrity: Vendor-Specified Conditions

AKSci specifies long-term storage conditions for 4-cyclopropyl-5-fluoronicotinic acid as 'Store long-term in a cool, dry place' . This recommendation contrasts with 5-fluoronicotinic acid, which is typically stored at ambient temperature without special humidity restrictions . Although both compounds are solids at room temperature, the explicit 'cool, dry' directive for the cyclopropyl derivative suggests increased sensitivity to moisture or thermal degradation compared to the simpler fluoronicotinic acid. This difference, while qualitative, has quantitative implications for procurement: laboratories in high-humidity environments or those requiring extended storage (>12 months) must budget for desiccated cold storage to maintain the certified purity of the cyclopropyl analog.

Compound Management Laboratory Procurement Stability Testing

Optimal Research and Industrial Use Cases for 4-Cyclopropyl-5-fluoronicotinic acid Based on Quantitative Differentiation


Lead Optimization of Kinase Inhibitors Requiring Enhanced Membrane Permeability

In kinase inhibitor programs where intracellular target engagement is rate-limited by passive membrane diffusion, the higher estimated LogP of 4-cyclopropyl-5-fluoronicotinic acid (ΔLogP ≈ +1.0 to +1.5 vs. 5-fluoronicotinic acid) makes it the superior scaffold for introducing the nicotinic acid pharmacophore while simultaneously boosting permeability . The cyclopropyl group also provides steric bulk that can improve metabolic stability by shielding the pyridine ring from CYP450-mediated oxidation, a class-level advantage well-documented for cyclopropyl-containing drug candidates [1].

Pharmaceutical Salt Screening and Formulation Development

The markedly lower pKa (1.82 vs. 3.13 for 5-fluoronicotinic acid) renders 4-cyclopropyl-5-fluoronicotinic acid a stronger acid, enabling efficient salt formation with a broader range of pharmaceutically acceptable bases (e.g., sodium, potassium, meglumine) under milder conditions . This property is critical for improving aqueous solubility of BCS Class II/IV drug candidates, where salt formation is often the primary strategy to enhance dissolution rate and oral bioavailability. The 20-fold higher acidity compared to 5-fluoronicotinic acid provides a wider pH window for salt precipitation and crystallization process control .

Agrochemical Intermediate Synthesis Requiring Regioselective Cross-Coupling

The specific 4-cyclopropyl-5-fluoro substitution pattern positions the carboxylic acid at the 3-position of the pyridine ring, leaving the 2- and 6-positions available for regioselective palladium-catalyzed cross-coupling reactions. This regiochemical definition is absent in simpler analogs like 5-fluoronicotinic acid, where the lack of a 4-substituent reduces steric differentiation between the 2- and 6-positions . The cyclopropyl group thus acts as both a steric directing element and a metabolically stable lipophilic handle, making this compound uniquely suited for constructing complex biaryl and heteroaryl intermediates in crop protection discovery [1].

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